Antiviral EC50 Against Amantadine-Resistant H1N1 (2009) Influenza A (M2 S31N) – Head-to-Head with Amantadine
In MDCK cell-based primary infection assays, 2-methyl-2-aminoadamantane (designated compound 4) exhibited an EC50 of 54 ± 2 µM against the amantadine-resistant A/California/07/2009 (H1N1) strain bearing the M2 S31N mutation, representing an approximately 4.4-fold improvement in potency over amantadine (EC50 = 240 ± 90 µM) tested under identical conditions [1]. The differentiation is even more pronounced against the dual-mutant A/PR/8/34 (H1N1, M2 V27T/S31N) strain, where 2-methyl-2-aminoadamantane achieved an EC50 of 0.4 ± 0.4 µM compared with amantadine's EC50 of 24 ± 3.5 µM, a approximately 60-fold potency advantage [1].
| Evidence Dimension | Antiviral EC50 (µM) against M2 S31N influenza A strains in MDCK cells |
|---|---|
| Target Compound Data | EC50 = 54 ± 2 µM (A/Calif/07/2009 H1N1 S31N); EC50 = 0.4 ± 0.4 µM (A/PR/8/34 H1N1 V27T/S31N) |
| Comparator Or Baseline | Amantadine: EC50 = 240 ± 90 µM (A/Calif/07/2009); EC50 = 24 ± 3.5 µM (A/PR/8/34) |
| Quantified Difference | ~4.4-fold improvement vs. amantadine (A/Calif/07/2009); ~60-fold improvement (A/PR/8/34) |
| Conditions | Madin-Darby canine kidney (MDCK) cells; primary infection assay measuring block at early stages of viral replication (endocytotic uptake to protein synthesis); EC50 values from dose-response curves with least-squares fitting of single-site binding curves; N ≥ 13 replicates for compound 4 and amantadine against A/Calif/07/2009 |
Why This Matters
This is the pivotal differentiation: amantadine and rimantadine are clinically useless against S31N-bearing H1N1 strains, yet 2-methyl-2-aminoadamantane retains measurable activity, making it the only readily accessible 2-aminoadamantane reference compound with demonstrated potency against amantadine-resistant pandemic influenza in a standardised in vitro model.
- [1] Kolocouris A, Tzitzoglaki C, Johnson FB, Zell R, Wright AK, Cross TA, Tietjen I, Fedida D, Busath DD. Aminoadamantanes with Persistent in Vitro Efficacy against H1N1 (2009) Influenza A. J Med Chem. 2014 Jun 12;57(11):4629-4639. Table 2, compound 4 vs. compound 1 (amantadine). doi: 10.1021/jm500598u. View Source
